(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N7O/c1-14-2-5-16(6-3-14)31-21-19(27-28-31)20(25-13-26-21)29-8-10-30(11-9-29)22(32)15-4-7-17(23)18(24)12-15/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVDELMOZPLWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a novel chemical entity that has attracted attention in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a triazolo-pyrimidine moiety and a piperazine ring, which are known for their diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C24H19F2N7O
- Molecular Weight : 465.45 g/mol
- IUPAC Name : this compound
The compound's structure contributes to its potential biological activity through various mechanisms involving enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antitumor Activity : Several studies have shown that triazolo-pyrimidine derivatives can inhibit the growth of cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against lung cancer cell lines such as H1650 and A549 with IC50 values in the low micromolar range (1.91 μM and 3.28 μM respectively) .
- Antimicrobial Activity : Triazole derivatives have been evaluated for their antimicrobial properties. For example, certain substituted triazoles showed significant antibacterial activity against pathogenic bacteria .
Antitumor Activity
A study focused on the synthesis and evaluation of triazolo-pyrimidine derivatives found that modifications to the piperazine ring enhanced antiproliferative activity against various cancer cell lines. The compound under review was part of a series that exhibited promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | H1650 | 1.91 |
| Compound B | A549 | 3.28 |
| Compound C | MCF-7 | 27.3 |
Mechanistic Studies
Mechanistic investigations revealed that these compounds could induce apoptosis through intrinsic pathways and arrest the cell cycle at the G2/M phase . This suggests that the compound may interact with cellular mechanisms involved in cancer progression.
Antimicrobial Studies
The antimicrobial efficacy of similar triazole compounds was assessed against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial properties compared to standard antibiotics such as chloramphenicol .
Case Studies
- Case Study on Lung Cancer Inhibition :
- A specific derivative from the same chemical class was tested against lung cancer cells and showed a notable reduction in colony formation ability, indicating its potential as an effective anticancer agent.
- Antibacterial Efficacy :
- Another study highlighted the antibacterial activity of triazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating their potential application as new antimicrobial agents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure suggests that it may interact with specific biological targets involved in cancer progression. For instance, compounds with similar triazolo-pyrimidine frameworks have shown efficacy against various cancer types, including melanoma and colon cancer. Research indicates that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research has demonstrated that derivatives of triazolo-pyrimidine can exhibit significant antibacterial and antifungal activities. For example, studies focusing on related compounds have shown inhibition of biofilm formation in pathogenic bacteria, suggesting a potential application in treating infections resistant to conventional antibiotics .
Neurological Applications
Given the piperazine moiety in its structure, the compound may have implications in treating neurological disorders. Piperazine derivatives are known for their psychoactive properties and potential use as anxiolytics or antidepressants. Preliminary research indicates that modifications to piperazine-containing compounds can enhance their neuropharmacological profiles .
Synthesis Techniques
The synthesis of (3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step reactions that include coupling reactions and cyclization processes. Various solvents and reaction conditions have been optimized to improve yield and purity .
Crystal Structure Analysis
Crystallographic studies provide insights into the molecular geometry and interactions of this compound. Understanding the crystal structure is crucial for elucidating its reactivity and interaction with biological targets .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer properties of a related triazolo-pyrimidine compound. It was found to significantly reduce tumor size in animal models when administered at specific dosages. The mechanism of action was linked to the inhibition of key signaling pathways involved in cell proliferation .
Case Study 2: Antimicrobial Activity
In another investigation, a series of triazolo-pyrimidine derivatives were tested against various bacterial strains. Results indicated that certain modifications led to enhanced activity against biofilms formed by Staphylococcus aureus. The study concluded that these compounds could be developed into novel therapeutics for treating resistant infections .
Comparison with Similar Compounds
Compound A : {4-[3-(4-Methylphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl]-1-Piperazinyl}[4-(Trifluoromethyl)Phenyl]Methanone (CAS: 920225-66-7)
- Substituents: Triazole ring: p-Tolyl (4-methylphenyl). Methanone group: 4-Trifluoromethylphenyl.
- Molecular Formula : C₂₅H₂₂F₃N₇O.
- Molecular Weight : 493.48 g/mol.
- The p-tolyl group on the triazole ring is retained, suggesting shared steric bulk and hydrophobic interactions with targets .
Compound B : (4-(3-(3-Fluorophenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl)Piperazin-1-yl)(2-Methoxyphenyl)Methanone (CAS: 920367-03-9)
- Substituents: Triazole ring: 3-Fluorophenyl. Methanone group: 2-Methoxyphenyl.
- Molecular Formula : C₂₂H₂₀FN₇O₂.
- Molecular Weight : 433.4 g/mol.
- Key Differences: The 3-fluorophenyl substituent on the triazole introduces meta-fluorine substitution, which may alter π-π stacking interactions compared to the para-methyl group in the target compound. The 2-methoxy group on the methanone phenyl ring provides electron-donating effects, likely improving solubility but reducing receptor-binding affinity relative to the electron-withdrawing difluorophenyl group .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
